molecular formula C20H21NO4S B3320201 Fmoc-Met-OH-13C5,15N CAS No. 1217437-64-3

Fmoc-Met-OH-13C5,15N

Cat. No.: B3320201
CAS No.: 1217437-64-3
M. Wt: 377.4 g/mol
InChI Key: BUBGAUHBELNDEW-MXMKRAELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Met-OH-13C5,15N: is a compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. It is a derivative of methionine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed molecular studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-OH-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the methionine molecule. The process typically starts with the synthesis of labeled methionine, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for synthesis and purification. The final product is subjected to rigorous quality control to ensure isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Met-OH-13C5,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Met-OH-13C5,15N is used in peptide synthesis and as a tracer in metabolic studies. Its isotopic labeling allows for precise tracking of metabolic pathways and reaction mechanisms .

Biology: In biological research, this compound is used to study protein synthesis and degradation. The isotopic labels help in identifying and quantifying proteins in complex biological samples .

Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The isotopic labels provide detailed information on drug metabolism and distribution .

Industry: Industrially, this compound is used in the production of labeled peptides and proteins for various applications, including diagnostics and therapeutics .

Mechanism of Action

The mechanism of action of Fmoc-Met-OH-13C5,15N is primarily related to its role as a labeled amino acid. The Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids. The carbon-13 and nitrogen-15 labels enable detailed studies of molecular interactions and metabolic pathways. These isotopes act as tracers, providing insights into the dynamics of biochemical processes .

Comparison with Similar Compounds

Uniqueness: Fmoc-Met-OH-13C5,15N is unique due to its specific labeling with carbon-13 and nitrogen-15, which provides distinct advantages in tracking and studying methionine metabolism. Its use in various fields of research highlights its versatility and importance .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-MXMKRAELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745885
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-64-3
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217437-64-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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